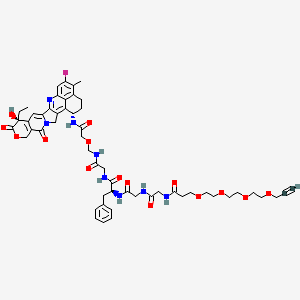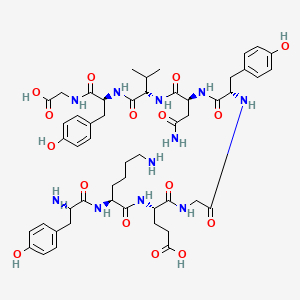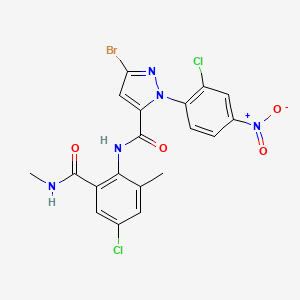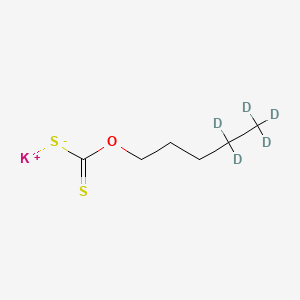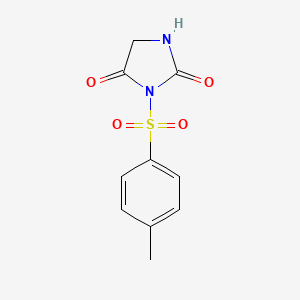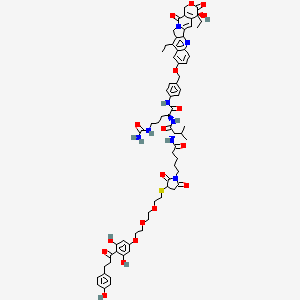![molecular formula C22H42O10S2 B12381182 (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a decyldisulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the decyldisulfanyl group. Typical reaction conditions may involve the use of protecting groups such as acetals or silyl ethers, and reagents like thiols and oxidizing agents for the formation of disulfide bonds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield aldehydes or ketones, while reduction of the disulfide bond would yield thiols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying disulfide bond formation and reduction in biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in biological systems, the decyldisulfanyl group may interact with thiol-containing proteins, affecting their function. The hydroxyl groups may participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(octyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(dodecyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The uniqueness of the compound lies in the length of the alkyl chain in the decyldisulfanyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological molecules.
特性
分子式 |
C22H42O10S2 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H42O10S2/c1-2-3-4-5-6-7-8-9-10-33-34-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |
InChIキー |
KCKWVWTWZSDYGI-HYLFJBCQSA-N |
異性体SMILES |
CCCCCCCCCCSS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCSSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


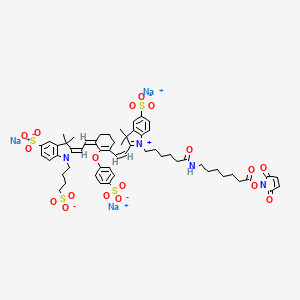
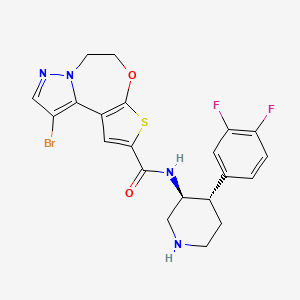
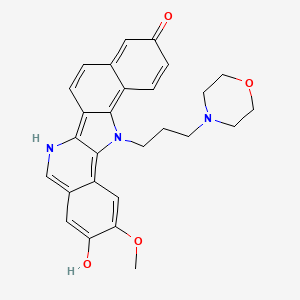

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)


